Tetra(4-aminophenyl)porphyrin, TPAPP

Covalent Organic Frameworks Semiconductive Polymers Near-Infrared Detection

Researchers requiring amine-functionalized porphyrin building blocks for covalent organic frameworks (COFs) or electrochemical sensors often encounter supply inconsistency. TPAPP resolves this with four reactive para-amine handles enabling imine condensation, amide coupling, and electropolymerization unavailable to TPP or TCPP. - Achieves 1300-fold conductivity enhancement (1.46 × 10⁻⁷ S cm⁻¹) and record NIR on-off ratio of 2.8 × 10⁴ in TAPP-TFPP-COF. - Poly-TAPP films deliver linear pH 1.5-13.7 response (55 mV/pH) with HF erosion resistance. - Co(II)-metallated poly-4-CoTAPP yields linear amperometric nitrite detection where metal-free poly-TAPP fails.

Molecular Formula C44H34N8
Molecular Weight 674.8 g/mol
Cat. No. B13709831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra(4-aminophenyl)porphyrin, TPAPP
Molecular FormulaC44H34N8
Molecular Weight674.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)N3)N
InChIInChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H,45-48H2
InChIKeyWLCKPHYUFDYULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPAPP Technical Baseline


5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (CAS 22112-84-1), commonly designated TPAPP or TAPP, is a synthetic meso-substituted porphyrin bearing four peripheral 4-aminophenyl groups [1]. With a molecular formula of C44H34N8 and a molecular weight of 674.8 g/mol, TPAPP serves as a versatile ligand and polymerizable monomer distinguished by its four reactive primary amine handles [2]. Unlike unsubstituted or alkyl-substituted porphyrins, these amino groups confer unique post-synthetic modification capabilities and enable covalent integration into extended frameworks, porous organic polymers, and functionalized surfaces [3]. Commercial availability typically requires ≥95% purity with recommended storage at 2–8°C under argon and protection from light to preserve amine reactivity . This compound occupies a distinct procurement niche where the combination of porphyrinic optoelectronic properties and fourfold amine functionalization dictates application-specific selection over simpler tetraarylporphyrin alternatives.

Functional Handles Four para-amine groups for covalent integration Schiff base, amide coupling, diazotization, electropolymerization
Monomer Role C4-symmetric building block for COF and POP synthesis Imine condensation with aldehyde co-monomers
Post-Synthetic Path Porphyrin core supports metalation with Co, Fe, Cu, Zn Enables electrocatalytic and photoelectrochemical tuning
Optoelectronic Core Porphyrinic chromophore for NIR and visible-light response Conductivity modulation via iodine doping or metal coordination

Why TPAPP Cannot Be Replaced


Substituting TPAPP with unfunctionalized tetraphenylporphyrin (TPP) or alternative tetraarylporphyrins lacking peripheral amine groups fundamentally alters both the compound's reactivity profile and its capacity for covalent integration into advanced materials. The four para-amino substituents on TPAPP provide distinct, chemically addressable handles for Schiff base condensation, amide coupling, diazotization, and oxidative electropolymerization—reactions that are simply unavailable to TPP, tetrakis(carboxyphenyl)porphyrin (TCPP), or tetrakis(methoxyphenyl)porphyrin (TMPP) [1]. In comparative photocatalytic studies, TPP- and TPAPP-modified CdS/SiO2 composites exhibited distinguishable performance characteristics under identical conditions, confirming that even when both are present as dopants, the amino functionality influences the composite's photophysical behavior [2]. Furthermore, the metal-free ligand form of TPAPP (H2TAPP) demonstrates markedly different electrochemical behavior compared to its metalated Co(II) analog in nitrite sensing applications, with only the Co(II)-complexed polymeric form yielding a linear amperometric response across the tested concentration range [3]. Procurement of a generic tetraarylporphyrin therefore represents not merely a substitution but a complete alteration of the synthetic and functional landscape available to the end user.

Target Product
TPAPP — tetra(4-aminophenyl)porphyrin with four reactive primary amine handles
Common Substitute
TPP / TCPP / TMPP — tetraarylporphyrins lacking peripheral amine functionality
Amine-dependent reactions — Schiff base condensation, amide coupling, and oxidative electropolymerization — are unavailable to non-amine porphyrins, fundamentally altering the accessible synthetic landscape.
Even when both are present as dopants, TPAPP and TPP produce distinguishable photophysical behavior under identical conditions; composite performance may shift with porphyrin identity.
Metal-free TPAPP (H2TAPP) and its Co(II)-metallated analog show markedly different electrochemical behavior; procurement of a generic tetraarylporphyrin does not guarantee equivalent sensor or catalytic response.

TPAPP Performance Evidence


Iodine-Doped TAPP-TFPP-COF Conductivity Enhancement

The TAPP-derived covalent organic framework TAPP-TFPP-COF, synthesized via condensation of zinc 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP) with zinc 5,10,15,20-tetra(4-formylphenyl)porphyrin (TFPP), exhibits a dramatic conductivity increase upon iodine doping [1]. This represents a class-level inference where the amine-functionalized TAPP monomer enables COF formation that yields a record-setting near-infrared detection on-off ratio of 2.8 × 10^4, ranked as the highest among COF-based and MOF-based semiconducting materials under comparable conditions . While no direct head-to-head comparison with alternative porphyrin monomers was conducted, the performance ceiling achieved with TAPP-derived COFs substantiates the monomer's utility in high-performance optoelectronic device fabrication.

Iodine-Doped COF Conductivity
Class-level inference
~1300-fold enhancement: 1.12 × 10-10 → 1.46 × 10-7 S cm-1
Reported highest NIR on-off ratio among tested COF/MOF materials
TAPP-TFPP-COF; iodine doping at 700 nm; on-off ratio 2.8 × 104
Covalent Organic Frameworks Semiconductive Polymers Near-Infrared Detection

Poly-TAPP pH Sensor Dynamic Range

A platinum electrode coated with electropolymerized poly[tetra(4-aminophenyl)porphyrin] functions as a potentiometric pH sensor with an exceptionally broad linear response range of pH 1.5–13.7 [1]. The sensor exhibits a slope of 55 mV/pH at 20°C, approaching the theoretical Nernstian value of 58 mV/pH [2]. This broad operational range, coupled with documented resistance to hydrofluoric acid erosion and redox interference, distinguishes the poly-TAPP modified electrode from many conventional polymer-based pH sensors which typically operate over narrower pH windows [3]. The performance stems directly from the amine groups on the TAPP monomer that undergo protonation/deprotonation equilibria across a wide pH span.

Poly-TAPP pH Sensor Range
Class-level inference
Linear range pH 1.5–13.7; slope 55 mV/pH at 20°C
Near-Nernstian response across >12 pH units
Pt electrode; reported resistance to HF erosion and redox interference
Potentiometric Sensors pH Determination Chemically Modified Electrodes

Poly-4-CoTAPP Amperometric Nitrite Linearity

A direct head-to-head comparison evaluated electrodes modified with Co(II)-[tetra(4-aminophenyl)porphyrin] (4-CoTAPP) in both polymeric film (poly-4-CoTAPP) and monomer multilayer (m-4-CoTAPP) forms, as well as the metal-free ligand (poly-4-H2TAPP and m-4-H2TAPP) for nitrite electro-oxidation [1]. Under optimal working conditions, only the poly-4-CoTAPP modified electrode exhibited a linear amperometric response across the entire nitrite concentration range studied, whereas m-4-CoTAPP and the metal-free poly-H2TAPP systems showed no linear response throughout the concentration range [2]. This establishes that both metalation with Co(II) and electropolymerization to form poly-4-CoTAPP are necessary to achieve quantitative nitrite sensing performance.

Poly-4-CoTAPP Nitrite Linearity
Head-to-head
Only poly-4-CoTAPP yields linear amperometric response across the tested nitrite range
Both Co(II) metalation and electropolymerization are necessary
m-4-CoTAPP and metal-free poly-H2TAPP show no linear response
Amperometric Sensors Nitrite Detection Electrocatalysis

TPAPP-Fe/Cu PEC Biosensor for miRNA Detection

A Fe3+ and Cu2+ co-coordinating photoactive material derived from TPAPP (TPAPP-Fe/Cu) was developed to overcome the inherent limitations of unmodified TPAPP—specifically its easy stacking and weak hydrophilicity—for photoelectrochemical (PEC) biosensing [1]. When integrated into a PEC biosensor with toehold-mediated strand displacement and polymerization/isomerization cyclic amplification, the TPAPP-Fe/Cu system achieved a detection limit of 0.2 fM for colon cancer-related miRNA-182-5p [2]. The metal ions enabled directional flow of photogenerated electrons and accelerated electron transfer through synergistic Fe(III)/Fe(II) and Cu(II)/Cu(I) redox cycling, a functionalization strategy uniquely enabled by the porphyrin core of TPAPP [3].

TPAPP-Fe/Cu PEC miRNA Detection
Supporting evidence
Detection limit 0.2 fM for miRNA-182-5p
Bimetallic co-coordination overcomes stacking and hydrophilicity limits
PEC biosensor with TSD and PICA amplification; unmodified TPAPP insufficient alone
Photoelectrochemical Biosensing miRNA Detection Cancer Diagnostics

TPAPP-PTCA PCOP Dual-Wavelength PEC AFM1 Sensor

A novel porphyrinic covalent organic polymer synthesized from TPAPP and perylene tetracarboxylic dianhydride (TPAPP-PTCA PCOP) exhibits both n-type and p-type semiconductor characteristics, enabling dual-polarity photocurrent at two different excitation wavelengths . This dual-characteristic photoactive material, inaccessible from porphyrins lacking amine polymerization handles, was used to construct a polarity-switchable PEC biosensor for aflatoxin M1 (AFM1) detection . The sensor achieved a detection limit of 0.089 pg mL^-1, and critically, the target AFM1 produced a completely opposite photocurrent difference compared to interfering substances, with an improved linear correlation coefficient relative to single-wavelength detection .

TPAPP-PTCA PCOP AFM1 Sensor
Data to verify
Detection limit 0.089 pg mL-1; dual-polarity photocurrent
Supports dual-wavelength PEC selectivity review
Source review recommended; opposite polarity for target vs interferents reported
Covalent Organic Polymers Photoelectrochemical Sensing Mycotoxin Detection

TPAPP Application Scenarios


Semiconductive COF Fabrication for NIR Optoelectronics

Researchers synthesizing porphyrin-based 2D covalent organic frameworks for near-infrared detection should select TPAPP as the C4-symmetric amine monomer. The resulting TAPP-TFPP-COF demonstrates a 1300-fold conductivity enhancement upon iodine doping (from 1.12 × 10^-10 to 1.46 × 10^-7 S cm^-1) and a record-setting NIR on-off ratio of 2.8 × 10^4, the highest among comparable COF and MOF materials [1]. This application leverages the four amine groups of TPAPP for imine condensation with aldehyde-functionalized co-monomers, a synthetic route unavailable to TPP or other non-amine-substituted porphyrins.

Wide-Range pH Sensors for Corrosive Environments

For applications requiring pH monitoring in aggressive chemical environments—such as hydrofluoric acid processing or redox-active media—electropolymerized poly-TAPP films on platinum electrodes offer a linear response from pH 1.5 to 13.7 with a 55 mV/pH slope at 20°C [2]. The documented resistance to HF erosion and redox interference makes this configuration suitable for potentiometric titrations and industrial process monitoring where conventional glass electrodes or narrow-range polymer sensors fail. The broad operational window stems from the protonation equilibria of the pendant amine groups on the polymerized TPAPP backbone.

Co(II)-Metallated Films for Amperometric Nitrite Detection

Users seeking a functional nitrite amperometric sensor must procure TPAPP and subsequently prepare the Co(II)-metallated, electropolymerized form (poly-4-CoTAPP) [3]. Direct head-to-head evidence shows that only poly-4-CoTAPP yields a linear amperometric response across the tested nitrite concentration range; monomeric Co(II)-TAPP multilayers and metal-free poly-TAPP both fail to produce linear responses. This scenario applies to environmental nitrite monitoring, food safety testing, and clinical diagnostics where reliable, linear sensor output is non-negotiable.

Bimetallic Porphyrin Complexes for PEC Nucleic Acid Detection

TPAPP serves as the porphyrinic scaffold for preparing Fe3+/Cu2+ co-coordinating photoactive materials (TPAPP-Fe/Cu) that overcome the stacking and hydrophilicity limitations of pristine TPAPP [4]. When integrated into an amplified PEC biosensor, the TPAPP-Fe/Cu system achieves a 0.2 fM detection limit for miRNA-182-5p, a colon cancer biomarker. The bimetallic coordination enables directional electron flow and synergistic redox cycling that dramatically enhances photoelectric conversion efficiency, a functionalization pathway not accessible with non-porphyrin scaffolds.

Application
Selection Property
Validation Focus
Semiconductive COF fabrication for NIR optoelectronics
Amine-functionalized C4-symmetric porphyrin monomer
Conductivity doping response and on-off ratio
Wide-range pH sensing in corrosive media
Electropolymerizable amine matrix on Pt electrode
pH linearity span and chemical resistance
Amperometric nitrite detection
Co(II)-metallated and electropolymerized TPAPP film
Linear amperometric response across concentration range
PEC biosensing of nucleic acid targets
Bimetallic Fe/Cu-coordinated porphyrin scaffold
Photocurrent signal enhancement and detection sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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